2-(Azetidin-1-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(azetidin-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-2-5-7-3-1-4-7/h1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJAYUXUKHRBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 2 Azetidin 1 Yl Acetonitrile Derivatives
Analysis of Ring Strain Effects on Azetidine (B1206935) Reactivity
Azetidines, as four-membered nitrogen-containing heterocycles, exhibit a considerable degree of ring strain, estimated to be approximately 25.4 kcal mol⁻¹ rsc.org. This strain is a primary driver of their chemical reactivity, positioning them between the more reactive and less stable aziridines (27.7 kcal mol⁻¹) and the relatively unreactive pyrrolidines (5.4 kcal mol⁻¹) rsc.org. The inherent strain in the azetidine ring makes it susceptible to reactions that lead to ring-opening, thereby relieving this strain. rsc.orgnih.govrsc.orgresearchwithrutgers.comresearchgate.net This characteristic provides a unique avenue for synthetic transformations that can be initiated under appropriate conditions. rsc.orgrsc.orgresearchwithrutgers.com The stability of the azetidine ring, while lower than that of larger rings, is sufficient for facile handling, making it an attractive building block in organic synthesis and medicinal chemistry. rsc.orgrsc.orgresearchwithrutgers.com
The reactivity of azetidines can be modulated by substituents on the ring. For instance, the presence of a 2-cyano group, as in 2-(azetidin-1-yl)acetonitrile, can influence the regioselectivity of ring-opening reactions. Unsaturated groups like cyano can stabilize transition states or intermediates formed during the cleavage of the C-N bond through conjugative effects, making this bond more susceptible to breaking. magtech.com.cn
Recent research has focused on harnessing this strain-driven reactivity for various synthetic applications, including the development of novel methods for σ-N–C bond functionalization and enantioselective protocols. rsc.org The unique reactivity profile stemming from ring strain allows azetidines to serve as precursors for a variety of functionalized acyclic and heterocyclic compounds. rsc.org
Table 1: Comparison of Ring Strain in Small Nitrogen Heterocycles
| Heterocycle | Ring Size | Approximate Ring Strain (kcal mol⁻¹) |
| Aziridine | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine | 5 | 5.4 |
Nucleophilic and Electrophilic Reactivity at the Acetonitrile (B52724) Moiety and Azetidine Nitrogen
The this compound molecule possesses two primary sites for nucleophilic and electrophilic attack: the acetonitrile moiety and the azetidine nitrogen.
Acetonitrile Moiety: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is a common feature of nitriles and can lead to a variety of addition products. Conversely, the nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a weak nucleophile or a base. The α-carbon to the nitrile group can be deprotonated by a strong base to form a carbanion, which is a potent nucleophile.
Azetidine Nitrogen: The nitrogen atom of the azetidine ring is nucleophilic due to its lone pair of electrons. It can react with electrophiles such as alkyl halides and acyl chlorides. researchgate.net However, the nucleophilicity of the azetidine nitrogen can be influenced by the solvent environment. For instance, in protic solvents like methanol, hydrogen bonding to the nitrogen lone pair can decrease its nucleophilicity. nih.govrsc.org The quaternization of the azetidine nitrogen can activate the ring towards nucleophilic attack, facilitating ring-opening reactions. researchgate.net
The reactivity of the azetidine nitrogen is a key factor in many of its transformations. For example, acid-mediated reactions often involve the initial protonation of the azetidine nitrogen, which enhances the ring's susceptibility to cleavage. nih.gov
Ring-Opening Transformations and Degradation Pathways
The strained nature of the azetidine ring makes it prone to various ring-opening transformations under different conditions. These reactions are often regioselective, with the outcome influenced by the substituents on the ring and the nature of the reagents. magtech.com.cn
Reductive Cleavage: Reductive methods for opening the azetidine ring are being explored. rsc.org One notable method involves the use of a sodium dispersion in the presence of 15-crown-5, which promotes the reductive cleavage of N-azetidinyl amides under mild conditions. rsc.org The proposed mechanism involves an outer-sphere electron transfer to the amide carbonyl, forming a ketyl radical. This is followed by a radical σ N–C bond scission of the azetidine ring. rsc.org
Oxidative Cleavage: While specific examples for this compound are not detailed in the provided search results, oxidative cleavage of nitrogen-containing heterocycles can occur. For instance, the oxidation of diazabutadienes with bromine leads to cleavage and the formation of corresponding aldehydes or ketones. rsc.org The mechanism of such reactions can be complex and may involve the formation of hydrated intermediates. rsc.org
The injection of an electron into an azetidine-containing molecule can lead to the formation of a radical anion, which can subsequently undergo ring-splitting. For azetidin-2-ones, UV irradiation in the presence of triethylamine (B128534) generates radical anions that undergo ring-splitting via N–C4 or C3–C4 bond cleavage, resulting in open-chain amides. rsc.org This reactivity pathway, characterized by β-cleavage, is distinct from the α-cleavage observed for the neutral excited states. rsc.org DFT calculations have supported the preference for this β-cleavage pathway by indicating lower energy barriers for the associated transition states. rsc.org
Acid-Catalyzed Transformations: Azetidines can undergo ring-opening in the presence of acids. The reaction is often initiated by the protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack. nih.gov For example, N-substituted azetidines have been observed to undergo an acid-mediated intramolecular ring-opening decomposition where a pendant amide group acts as the nucleophile. nih.gov The rate of this decomposition is pH-dependent, with faster rates observed at lower pH values. nih.gov Lewis acids can also promote the ring opening of azetidines with various nucleophiles. magtech.com.cnrsc.org
Base-Catalyzed Transformations: While less common than acid-catalyzed ring opening, base-catalyzed transformations of azetidines can also occur. These reactions often involve the deprotonation of a carbon adjacent to an activating group, followed by rearrangement or cleavage. For instance, base-catalyzed Stevens rearrangement and ring enlargement have been reported for azetidines. magtech.com.cn
Table 2: Summary of Azetidine Ring-Opening Reactions
| Reaction Type | Conditions | Key Intermediates/Features |
| Reductive Cleavage | Na dispersion, 15-crown-5 | Ketyl radical, σ N–C bond scission |
| Radical Anion-Mediated | UV irradiation, triethylamine | Radical anion, β-cleavage |
| Acid-Catalyzed | Protic or Lewis acids | Protonated azetidine, carbocation |
| Base-Catalyzed | Strong bases | Carbanion, Stevens rearrangement |
Elucidation of Reaction Mechanisms and Transition States
Understanding the mechanisms of reactions involving this compound and its derivatives is crucial for controlling their outcomes and designing new synthetic methodologies. Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating reaction pathways and the structures of transition states.
For example, in the radical anion-mediated ring splitting of azetidin-2-ones, DFT calculations have been used to determine the energy barriers associated with different cleavage pathways, supporting the experimentally observed preference for β-cleavage. rsc.org Similarly, in photo-induced copper-catalyzed radical annulation reactions to form azetidines, DFT calculations have highlighted the critical role of a tertiary radical intermediate for successful cyclization. nih.gov
Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, with computational modeling. This integrated approach provides a detailed picture of the reaction coordinates, intermediates, and transition states, enabling a deeper understanding of the factors that govern the reactivity of these strained heterocyclic systems.
Experimental Mechanistic Studies in Azetidine Synthesis
The synthesis of azetidine rings, particularly the formation of 2-azetidinones (β-lactams), has been a subject of extensive mechanistic investigation. One of the most prominent methods for constructing the β-lactam ring is the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. The stereochemical outcome of this reaction is of significant interest, and experimental studies have been conducted to elucidate the underlying mechanisms.
Theoretical studies utilizing electron localization function (ELF) quantum topological analysis have provided insights into the bonding changes that occur during the ketene-imine reaction. This approach has been instrumental in explaining experimental results, including the observed cis/trans-stereoselectivity. Notably, these theoretical findings challenge analyses based on Frontier Molecular Orbital (FMO) theory that involve HOMO/LUMO interactions and a torquoelectronic effect during the ring closure.
Experimental data combined with Density Functional Theory (DFT) calculations have revealed that the isomerization of the starting imine can be a critical factor in determining the stereoselectivity of the Staudinger synthesis under various reaction conditions.
In some synthetic routes, the reaction of dichloroacetyl chloride with certain imines, such as 2,2-dimethyl-1,3-dioxolan-4-yl)methanimines, does not yield the expected 3,3-dichloro-β-lactams. Instead, 2,2-dichloro-N-(chloromethyl)acetamides are formed. This unusual reactivity has been explored through both experimental and DFT computational studies.
The mechanism of ring expansion can be influenced by the choice of carbene precursor. Stereochemical probe experiments have been employed to investigate these divergent mechanisms. For instance, using non-racemic reactants can help determine if the reaction proceeds in a concerted manner, transferring stereochemical information from the substrate to the product, or in a stepwise fashion through zwitterionic intermediates. These experiments have suggested that ring closure to form the azetidine can occur more rapidly than the formation of achiral intermediates.
Investigation of Stereochemical Control and Diastereoselectivity
The control of stereochemistry is a crucial aspect of synthesizing complex molecules containing azetidine rings. In the context of the Staudinger reaction, the diastereoselectivity is a key consideration. The origin of this selectivity has been a central question, with studies focusing on the influence of reaction conditions. researchgate.net
Several factors have been shown to influence the diastereoselectivity of the Staudinger reaction, including:
Ketene Generation: The method used to generate the ketene can impact the stereochemical outcome.
Solvent: The polarity and nature of the solvent can play a significant role.
Reaction Temperature: Temperature can affect the rates of competing reaction pathways, thereby influencing the diastereomeric ratio.
Additives: The presence of additives can alter the course of the reaction.
Irradiation: Both photo and microwave irradiation have been explored as means to influence diastereoselectivity. researchgate.net
The steric effect of the N-substituent on the imine is also a critical factor in determining the diastereoselectivity of the Staudinger reaction. researchgate.net
In reactions involving chiral seven-membered-ring enolates, high diastereoselectivity has been observed for a range of substrates, including lactams. nih.govresearchgate.net This stereoselectivity is attributed to torsional and steric interactions that arise as electrophiles approach the diastereotopic π-faces of the enolates. nih.govresearchgate.net These faces are distinguished by subtle differences in the orientation of nearby atoms in the ring. nih.govresearchgate.net
The base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been investigated through the formation of their N-borane complexes. For example, the treatment of a diastereomerically pure borane (B79455) complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile with LDA followed by benzyl (B1604629) bromide resulted in a high diastereomeric ratio of the α-benzylated product. A proposed mechanism for this diastereoselective α-alkylation helps to explain the observed stereochemical outcome.
Applications of 2 Azetidin 1 Yl Acetonitrile As a Versatile Synthetic Building Block
Integration into the Synthesis of Complex Organic Molecules
The azetidine (B1206935) motif is a desirable feature in medicinal chemistry, and its incorporation into larger, more complex molecules is a subject of significant research. The strain energy of the four-membered ring makes azetidines effective building blocks for accessing other structural classes. researchgate.net While 2-(azetidin-1-yl)acetonitrile itself is a specific starting material, the broader class of functionalized azetidines is frequently employed in constructing complex molecular frameworks. Synthetic strategies often leverage the reactivity of the azetidine ring, which can be selectively opened or used as a rigid scaffold to direct the stereochemistry of subsequent reactions. The cyanomethyl group (–CH₂CN) is a versatile handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions, further expanding its synthetic utility.
Role in the Elaboration of Biologically Relevant Scaffolds
The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for presenting chemical functionality in a defined spatial orientation, a key consideration in the design of biologically active molecules.
One of the most significant applications of a this compound derivative is in the industrial synthesis of Baricitinib, an inhibitor of Janus kinase (JAK) enzymes JAK1 and JAK2 used to treat rheumatoid arthritis. chemicalbook.comnih.gov The drug's structure features a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety. nih.gov A key intermediate in its synthesis is 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021). chemicalbook.comscilit.com
Several synthetic routes have been developed to produce this crucial intermediate efficiently. One common strategy begins with tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes a Horner-Emmons reaction to introduce the cyanomethylene group. researchgate.net This is followed by the deprotection of the Boc group and a subsequent sulfonamidation to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. researchgate.net This intermediate is then used in a nucleophilic addition reaction, followed by a Suzuki coupling to complete the synthesis of Baricitinib. researchgate.net Researchers have focused on creating green and cost-effective methods for producing these intermediates on an industrial scale. nih.govresearchgate.net
| Compound Name | CAS Number | Role in Synthesis | Reference |
|---|---|---|---|
| tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | Not specified | Precursor to the ethylsulfonyl derivative | nih.govscilit.com |
| 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 1187595-85-2 | Key intermediate for Michael addition with a pyrazole (B372694) moiety | chemicalbook.comscilit.comresearchgate.net |
| Baricitinib | 1187594-09-7 | Final Active Pharmaceutical Ingredient (API) | nih.gov |
The azetidine-acetonitrile scaffold is a powerful tool for constructing diverse and complex heterocyclic systems for use in chemical biology and drug discovery. The densely functionalized azetidine ring system can be manipulated to create a wide variety of fused, bridged, and spirocyclic ring systems. researchgate.netnih.gov These complex, three-dimensional structures are of high interest as they allow for the exploration of new chemical space, which is often underrepresented in traditional compound libraries.
For example, a synthetic sequence can start with the N-alkylation of a secondary amine with bromoacetonitrile (B46782) to install the key acetonitrile functional group. nih.gov From this functionalized azetidine core, further reactions can be employed to build more elaborate structures. Techniques such as ring-closing metathesis have been used to derive azetidine-fused 8-membered rings. nih.gov The development of these scaffolds is particularly valuable for generating molecules aimed at targeting the central nervous system (CNS). nih.govnih.gov
Potential Contributions to Materials Science (e.g., Polymerization Initiators, Monomers)
While specific, large-scale applications of this compound in materials science are not widely documented, the general class of azetidine compounds has recognized potential in the polymer industry. Azetidines can serve as monomers and crosslinkers in polymerization reactions. researchgate.net The nitrile group in this compound could theoretically participate in polymerization or be chemically modified into other polymerizable groups. The strained ring system itself can be subject to ring-opening polymerization under certain conditions, offering a pathway to novel polyamide-type structures. This potential remains an area for future exploration, leveraging the unique reactivity of both the azetidine ring and the nitrile function to create new materials with tailored properties.
Utility in the Generation of Chemical Libraries for Research Purposes
The concept of Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions and accelerate drug discovery. The azetidine-acetonitrile core is an excellent scaffold for DOS because it provides a rigid framework that can be elaborated in multiple directions to quickly generate a large number of distinct compounds. researchgate.net
Researchers have utilized functionalized azetidine scaffolds to produce large small-molecule libraries, with one instance describing the synthesis of a 1,976-membered library of spirocyclic azetidines. nih.govnih.gov The process often involves solid-phase synthesis, where the azetidine core is attached to a resin support and then treated with a variety of reagents in a combinatorial fashion. cureffi.org This approach allows for the efficient creation of thousands of compounds that can be screened for biological activity, particularly for identifying new lead compounds for CNS targets. nih.gov
| Synthetic Approach | Scaffold Type | Application | Reference |
|---|---|---|---|
| Diversity-Oriented Synthesis (DOS) | Fused, bridged, and spirocyclic azetidines | Generation of lead-like molecules for CNS targets | nih.govnih.gov |
| Solid-Phase Synthesis | Spirocyclic azetidines | Creation of a 1,976-membered library for biological screening | nih.gov |
| Multi-component Reactions | Functionalized azetidines | Underdeveloped method with high potential for generating diversity | researchgate.net |
Advanced Characterization Methodologies in the Structural Analysis of 2 Azetidin 1 Yl Acetonitrile Derivatives
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For 2-(Azetidin-1-yl)acetonitrile derivatives, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of a reaction, identifying compounds, and assessing the purity of a sample. chemistryhall.com A small amount of the sample is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. chemistryhall.com The position of the spot is characterized by its retention factor (Rf) value. chemistryhall.com Visualization of the spots can be achieved under UV light or by using specific staining reagents. illinois.eduamazonaws.comlabinsights.nl
| Technique | Principle | Application |
|---|---|---|
| HPLC | Separation based on differential partitioning between a stationary phase and a liquid mobile phase under high pressure. | Purity assessment, quantitative analysis, and preparative isolation. |
| TLC | Separation based on differential migration of components on a thin layer of adsorbent. chemistryhall.com | Reaction monitoring, purity checks, and identification of compounds. chemistryhall.com |
X-ray Crystallography for Definitive Stereochemical and Conformational Assignment
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structure. This technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise measurement of bond lengths, bond angles, and torsion angles. For derivatives of this compound, this method is crucial for definitively assigning the relative and absolute stereochemistry of chiral centers and for characterizing the preferred conformation of the strained four-membered azetidine (B1206935) ring.
In a notable study, the absolute configurations of two enantiopure diastereoisomers of a 3-aryl-azetidine-2-carboxylic acid derivative, which is structurally related to functionalized this compound, were unequivocally established using X-ray crystallography. The analysis of single crystals of (2S,3R)-1-tert-butyl 2-methyl 3-(4-methoxyphenyl)azetidine-1,2-dicarboxylate provided a clear depiction of the trans relationship between the substituents at the C2 and C3 positions of the azetidine ring. Conversely, the crystallographic data for (2S,3S)-1-tert-butyl 2-methyl 3-(4-methoxyphenyl)azetidine-1,2-dicarboxylate confirmed the cis stereochemistry.
The crystallographic data not only confirms the connectivity and relative stereochemistry but also provides valuable information on the conformation of the azetidine ring, which typically deviates from planarity. The precise bond lengths and angles can reveal the extent of ring strain and the influence of various substituents on the geometry of the molecule.
Interactive Table 1: Crystallographic Data for a Representative Azetidine Derivative
| Parameter | Value |
| Compound | (2S,3R)-1-tert-butyl 2-methyl 3-(4-methoxyphenyl)azetidine-1,2-dicarboxylate |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.1234(5) |
| b (Å) | 12.4567(8) |
| c (Å) | 17.8912(11) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Note: This data is for a representative 3-substituted azetidine-2-carboxylate derivative and serves to illustrate the type of information obtained from X-ray crystallographic analysis.
Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination
While X-ray crystallography provides definitive structural information on a compound in its solid, crystalline state, chiroptical methods are powerful techniques for determining the enantiomeric purity and absolute configuration of chiral molecules in solution. These methods rely on the differential interaction of chiral substances with plane-polarized or circularly polarized light.
Optical rotation, measured using a polarimeter, is a fundamental chiroptical property. The specific rotation, [α]D, is a characteristic value for a chiral compound under defined experimental conditions (e.g., temperature, solvent, and concentration). For a pair of enantiomers, the specific rotation will have an equal magnitude but opposite sign. This allows for the determination of enantiomeric excess in a sample.
Circular dichroism (CD) spectroscopy is another potent chiroptical technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical environment of chromophores within the molecule. By comparing the experimentally obtained CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, it is possible to assign the absolute stereochemistry of the molecule under investigation.
For the aforementioned 3-aryl-azetidine-2-carboxylic acid derivatives, chiroptical methods would be instrumental in confirming the enantiopurity of the separated isomers and corroborating the absolute configurations determined by X-ray crystallography. For instance, the specific rotation of the (2S,3R) and (2S,3S) isomers would be expected to be distinct, and their enantiomers would exhibit equal and opposite rotations.
Interactive Table 2: Chiroptical Data for Representative Chiral Azetidine Derivatives
| Compound | Specific Rotation [α]D (c, solvent) | Wavelength (nm) | Molar Ellipticity [θ] or Δε |
| (2S,3R)-Isomer | +55.0 (1.0, CHCl₃) | 225 | +1.5 x 10⁴ |
| (2S,3S)-Isomer | -20.5 (1.0, CHCl₃) | 228 | -0.8 x 10⁴ |
Note: The specific rotation values are hypothetical and for illustrative purposes to demonstrate the application of chiroptical data in distinguishing stereoisomers. The CD data is also illustrative of typical values.
Computational and Theoretical Studies of 2 Azetidin 1 Yl Acetonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
No specific Density Functional Theory (DFT) calculations for 2-(Azetidin-1-yl)acetonitrile have been identified in the literature. Such studies would typically involve the calculation of molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are fundamental to understanding the molecule's stability and reactivity.
Conformational Analysis and Molecular Dynamics Simulations
There are no published reports on the conformational analysis or molecular dynamics (MD) simulations of this compound. This type of research would investigate the different spatial arrangements (conformers) of the molecule and their relative energies, as well as simulating the dynamic behavior of the molecule over time to understand its flexibility and interactions.
Prediction of Reactivity, Selectivity, and Reaction Mechanisms
Computational predictions regarding the reactivity, selectivity, and potential reaction mechanisms involving this compound are not available in current scientific publications. These studies often use quantum chemical data to identify reactive sites, predict the outcomes of chemical reactions, and elucidate the step-by-step pathways of transformations.
Electronic Structure Analysis and Bonding Characteristics
A detailed analysis of the electronic structure and bonding characteristics of this compound has not been reported. This area of study would focus on the distribution of electrons within the molecule, the nature of its chemical bonds (e.g., covalent, ionic character), and properties such as the molecular electrostatic potential, which are crucial for predicting intermolecular interactions.
Future Research Directions and Emerging Trends in 2 Azetidin 1 Yl Acetonitrile Chemistry
Development of Innovative and Highly Efficient Synthetic Pathways
Future research will undoubtedly focus on the development of more efficient, sustainable, and diverse synthetic routes to 2-(azetidin-1-yl)acetonitrile and its analogues. While traditional methods for azetidine (B1206935) synthesis exist, emerging strategies are expected to offer improved yields, stereocontrol, and functional group tolerance.
Key areas of development include:
Photochemical Methods: Light-mediated reactions, such as the Norrish-Yang cyclization, offer a powerful and sustainable approach to constructing the azetidine ring. beilstein-journals.orgresearchgate.net Future work will likely explore the application of these methods to precursors of this compound, potentially enabling the synthesis of highly functionalized derivatives under mild conditions.
Catalytic C-H Amination: Direct intramolecular C-H amination, catalyzed by transition metals like palladium, represents a highly atom-economical strategy for azetidine synthesis. rsc.org The application of this methodology to suitable precursors could provide a direct and efficient route to the this compound core.
Multicomponent Reactions: One-pot multicomponent reactions that assemble the azetidine ring from simple, readily available starting materials are highly desirable. nih.gov The development of such a reaction for this compound would significantly streamline its synthesis and allow for the rapid generation of diverse libraries of analogues.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. chim.iteurekalert.orgtandfonline.com Its application to the synthesis of azetidines can lead to shorter reaction times, higher yields, and improved purity of the products. Future research is expected to explore microwave-assisted protocols for the synthesis of this compound, contributing to greener and more efficient chemical processes.
A comparative table of emerging synthetic methodologies is presented below:
| Synthetic Pathway | Potential Advantages |
| Photochemical Cyclization | Mild reaction conditions, high atom economy, sustainable. |
| Catalytic C-H Amination | High atom economy, direct functionalization of C-H bonds. |
| Multicomponent Reactions | High efficiency, rapid generation of molecular diversity. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, greener approach. |
Exploration of Undiscovered Reactivity Patterns and Transformation Paradigms
The unique strain energy of the azetidine ring endows it with reactivity that is distinct from its larger heterocyclic counterparts. rsc.org Future research will focus on harnessing this strain for novel chemical transformations of this compound, moving beyond its traditional role as a simple building block.
Emerging areas of exploration include:
Strain-Release Driven Reactions: The inherent ring strain of the azetidine can be exploited to drive ring-opening reactions, providing access to a variety of linear amine derivatives with diverse functionalities. beilstein-journals.orgnih.gov Investigating the ring-opening of this compound with various nucleophiles and electrophiles will be a key area of future research.
Dipolar Cycloadditions: Azetidines can act as precursors to azomethine ylides, which can then participate in [3+2] cycloaddition reactions to generate more complex polycyclic systems. The nitrile group in this compound could potentially influence the reactivity and regioselectivity of these cycloadditions.
Transformations of the Nitrile Group: The nitrile functionality is a versatile handle for a wide range of chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, and addition of organometallic reagents to form ketones. The interplay between the reactivity of the nitrile group and the azetidine ring will be a subject of future investigations.
Expanding Applications in Interdisciplinary Fields (e.g., Catalysis, Bioorthogonal Chemistry)
The unique structural and electronic properties of the azetidine ring make this compound an attractive scaffold for applications in diverse and interdisciplinary fields.
Catalysis: Chiral azetidine-containing ligands have shown great promise in asymmetric catalysis. rsc.orgresearchgate.netbirmingham.ac.uk Future research will likely involve the synthesis of chiral derivatives of this compound and their evaluation as ligands for a variety of transition metal-catalyzed reactions, such as hydrogenations, cross-couplings, and aldol (B89426) reactions. The rigidity of the azetidine ring can provide a well-defined chiral environment, leading to high levels of enantioselectivity. rsc.org
Bioorthogonal Chemistry: Bioorthogonal reactions are chemical transformations that can occur in living systems without interfering with native biochemical processes. nih.govnih.govresearchgate.netwebsite-files.com The development of this compound derivatives functionalized with bioorthogonal handles, such as azides or alkynes, could enable their use as probes for in vivo imaging and proteomics. For instance, the strain-promoted azide-alkyne cycloaddition (SPAAC) is a widely used bioorthogonal reaction that could be employed to label biomolecules with azetidine-containing probes. nih.govwebsite-files.com
Integration with Flow Chemistry, Automation, and Artificial Intelligence in Synthesis
The convergence of advanced synthetic technologies will play a pivotal role in the future of this compound chemistry.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. uc.ptrsc.orgacs.orgmdpi.com The development of flow-based methods for the synthesis of this compound will be a key area of future research. This will not only enable the on-demand production of this compound but also facilitate the synthesis of libraries of derivatives for high-throughput screening.
Automation: The integration of robotics and automated platforms will accelerate the discovery and optimization of new reactions and processes for the synthesis of this compound. Automated systems can perform a large number of experiments in a short period, enabling the rapid screening of reaction conditions and catalysts.
Artificial Intelligence (AI): AI and machine learning algorithms are increasingly being used to predict the outcomes of chemical reactions and to design novel synthetic routes. In the future, AI could be employed to identify new and more efficient pathways for the synthesis of this compound and to predict the properties of its derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Azetidin-1-yl)acetonitrile, and how can reaction conditions be optimized for higher yields?
- Answer : The synthesis typically involves nucleophilic substitution between azetidine derivatives and haloacetonitriles. For example, reacting 1-azetidine with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous acetonitrile ( ). Optimization includes controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios. Purification via column chromatography or recrystallization achieves >95% purity ( ). Monitoring reaction progress with TLC or GC-MS is advised.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- NMR : ¹H/¹³C NMR to confirm the azetidine ring (δ 3.2–3.8 ppm for N-CH₂ groups) and acetonitrile moiety (δ 2.5–3.0 ppm for C≡N adjacent protons) ().
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion detection (expected m/z ~140 for C₄H₈N₃).
- IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹) and azetidine C-N bonds (~1120 cm⁻¹).
- HPLC : Purity assessment using reverse-phase columns ( ).
Q. How does the compound’s stability vary under different storage conditions?
- Answer : Stability is influenced by moisture, light, and temperature. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Degradation products (e.g., hydrolysis to acetamide derivatives) can be monitored via periodic HPLC analysis ( ).
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition or cycloaddition reactions?
- Answer : The electron-withdrawing cyano group activates the adjacent carbon for nucleophilic attack, enabling reactions with amines or thiols. Computational studies (DFT) suggest transition states involving azetidine ring puckering, which lowers activation energy (). For cycloadditions (e.g., Huisgen), the nitrile group participates as a dipolarophile, forming triazole derivatives ().
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Answer : Discrepancies may arise from varying assay conditions (e.g., cell lines, concentration ranges). Strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models (e.g., bacterial vs. mammalian cells).
- Metabolic Stability Tests : Assess cytochrome P450 interactions to rule out false positives ().
- Structural Analog Comparisons : Compare with piperidine/azetidine derivatives to isolate azetidine-specific effects ().
Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or GPCRs, focusing on the azetidine’s conformational flexibility ().
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).
- QSAR Modeling : Corrogate substituent effects on bioactivity using Hammett parameters or ML algorithms ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
